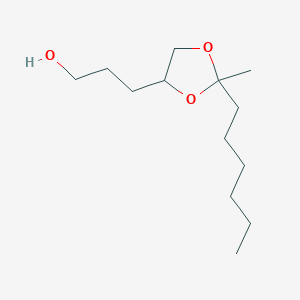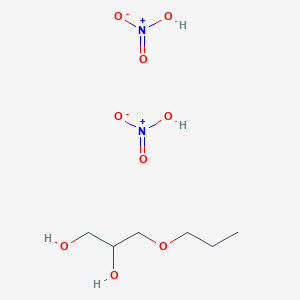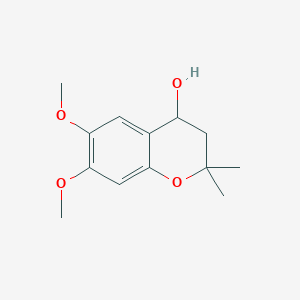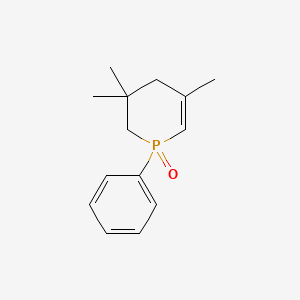![molecular formula C38H76N2O2 B14519036 4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] CAS No. 62581-42-4](/img/structure/B14519036.png)
4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its two piperidine rings, each substituted with tetramethyl groups and an octyloxy group, connected by a butane-1,4-diyl linker. Its molecular structure imparts significant stability and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] typically involves multiple steps, starting with the preparation of the piperidine rings. The piperidine rings are synthesized through a series of reactions involving tetramethylpiperidine and octanol. The butane-1,4-diyl linker is then introduced through a coupling reaction, often using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the piperidine rings, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and application potential.
Scientific Research Applications
4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and enhance material properties.
Biology: Investigated for its potential as a bioactive compound in drug development and biochemical studies.
Medicine: Explored for its therapeutic properties, including potential use as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Butane-1,4-diylbis(oxy))dianiline: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Another compound with a butane-1,4-diyl linker but different substituents, used in different industrial applications.
Uniqueness
4,4’-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine] stands out due to its unique combination of stability, reactivity, and functional versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
62581-42-4 |
|---|---|
Molecular Formula |
C38H76N2O2 |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-octoxy-4-[4-(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl)butyl]piperidine |
InChI |
InChI=1S/C38H76N2O2/c1-11-13-15-17-19-23-27-41-39-35(3,4)29-33(30-36(39,5)6)25-21-22-26-34-31-37(7,8)40(38(9,10)32-34)42-28-24-20-18-16-14-12-2/h33-34H,11-32H2,1-10H3 |
InChI Key |
RCEVKUHULGDDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON1C(CC(CC1(C)C)CCCCC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)

![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
![1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14518970.png)
![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)

![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)
methyl}diazenyl]aniline](/img/structure/B14518991.png)
![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)


![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)


